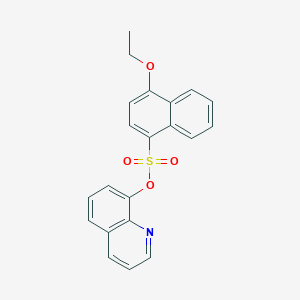

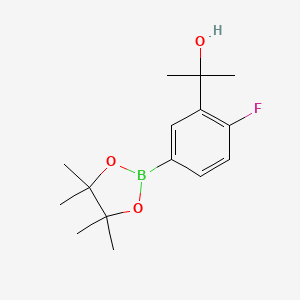

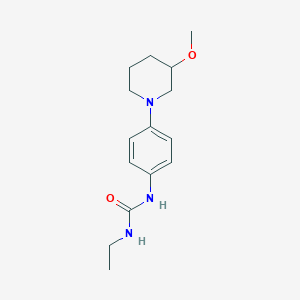

3-fluoro-4-methoxy-N-(1-methylpyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-fluoro-4-methoxy-N-(1-methylpyrazol-3-yl)benzamide” is likely to be an organic compound given its structure. It contains a benzamide group, which is a common functional group in pharmaceuticals and other biologically active compounds .

Chemical Reactions Analysis

Benzamides can undergo a variety of reactions. They can act as ligands in coordination chemistry, and can also undergo reactions at the carbonyl group, such as reduction to the corresponding amine .Scientific Research Applications

Imaging Applications in Solid Tumors

Fluorine-containing benzamide analogs have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging. These compounds are aimed at assessing the sigma2 receptor status of solid tumors. Certain analogs have shown high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, indicating their potential as imaging agents for cancer diagnostics (Tu et al., 2007).

Antiviral Research

Some derivatives have been identified as potent inhibitors of HIV-1 attachment, acting by interfering with the interaction between viral gp120 and the host cell receptor CD4. The exploration of piperazine substitution patterns within these compounds has provided insights into the pharmacophore's critical elements for antiviral activity (Wang et al., 2009).

Synthesis of Fluorinated Heterocycles

Research into the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation highlights the importance of these compounds in the pharmaceutical and agrochemical industries. The study demonstrates diverse synthetic applications and mechanistic pathways for creating such compounds, offering potential for the development of new materials with enhanced properties (Wu et al., 2017).

Radiotracer Development for CB1 Cannabinoid Receptors

The synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain via PET imaging showcases the utility of fluorinated benzamide derivatives in neuroscience research. These compounds provide tools for investigating neurological conditions and the effects of drugs on the brain's cannabinoid system (Katoch-Rouse & Horti, 2003).

Alzheimer's Disease Research

The use of fluorine-18 labeled benzamide analogs as selective molecular imaging probes for serotonin 1A receptors in Alzheimer's disease research illustrates the compound's applicability in studying neurodegenerative diseases. This work contributes to our understanding of receptor density changes in disease progression and may guide therapeutic development (Kepe et al., 2006).

Future Directions

properties

IUPAC Name |

3-fluoro-4-methoxy-N-(1-methylpyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-16-6-5-11(15-16)14-12(17)8-3-4-10(18-2)9(13)7-8/h3-7H,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVOSZBSVLSATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-(1-methylpyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

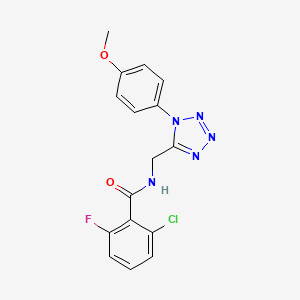

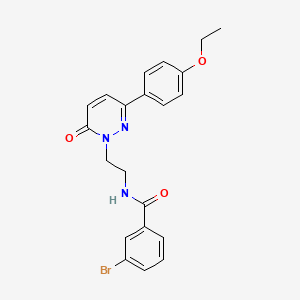

![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)

![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2521636.png)